molecular formula C5H2ClN3O B569497 4-cyano-1H-imidazole-5-carbonyl chloride CAS No. 115363-80-9

4-cyano-1H-imidazole-5-carbonyl chloride

Cat. No.: B569497
CAS No.: 115363-80-9
M. Wt: 155.541
InChI Key: ZWMPNJLAUWKBKJ-UHFFFAOYSA-N
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Description

4-Cyano-1H-imidazole-5-carbonyl chloride is a highly reactive heterocyclic compound featuring a cyano group at position 4 and a carbonyl chloride moiety at position 5 of the imidazole ring. This structure confers unique electrophilic properties, making it a valuable intermediate in organic synthesis, particularly for acylations and coupling reactions. The electron-withdrawing cyano group enhances the electrophilicity of the carbonyl chloride, increasing its reactivity toward nucleophiles like amines or alcohols.

Properties

CAS No.

115363-80-9

Molecular Formula

C5H2ClN3O

Molecular Weight

155.541

IUPAC Name

4-cyano-1H-imidazole-5-carbonyl chloride

InChI

InChI=1S/C5H2ClN3O/c6-5(10)4-3(1-7)8-2-9-4/h2H,(H,8,9)

InChI Key

ZWMPNJLAUWKBKJ-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)C(=O)Cl)C#N

Synonyms

1H-Imidazole-4-carbonyl chloride, 5-cyano- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 4-cyano-1H-imidazole-5-carbonyl chloride can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis:

Table 1: Key Comparisons with Structural Analogs

Compound Name Substituents/Functional Groups Reactivity/Stability Highlights Key Applications/Findings References
This compound Cyano (C-4), carbonyl chloride (C-5) High reactivity in nucleophilic acyl substitutions; prone to hydrolysis under moist conditions Intermediate for peptide couplings, drug synthesis N/A
5-Amino-1H-imidazole-4-carbonitrile Amino (C-5), cyano (C-4) Reduced electrophilicity due to electron-donating amino group; stable in aqueous media Nucleotide analog synthesis
4-Chloro-1-(4-chlorophenyl)-1H-imidazole Chloro (C-4), 4-chlorophenyl (N-1) Thermal stability (mp 126–128°C); halogenated aryl group enhances lipophilicity Antifungal/antimicrobial agents
4-Methyl-1H-imidazole-5-carbaldehyde Methyl (C-4), aldehyde (C-5) Moderate reactivity; aldehyde participates in Schiff base formation Ligand design, coordination chemistry
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole derivatives Iodobenzyl (N-1), halogenated indole High melting points (>200°C); halogen substituents improve binding to biological targets Anticancer drug candidates

Critical Analysis

  • Reactivity: The carbonyl chloride group in this compound distinguishes it from analogs like 4-methyl-1H-imidazole-5-carbaldehyde, which lacks electrophilic leaving groups. This makes the former more reactive in forming amides or esters compared to aldehyde-based derivatives .
  • Electronic Effects: The cyano group at C-4 withdraws electron density, amplifying the electrophilicity of the adjacent carbonyl chloride. In contrast, amino or methyl substituents (e.g., 5-amino-1H-imidazole-4-carbonitrile) reduce reactivity by donating electrons .
  • Stability : Halogenated derivatives (e.g., 4-chloro-1-(4-chlorophenyl)-1H-imidazole) exhibit higher thermal stability due to strong C-Cl bonds and aromatic stacking, whereas the carbonyl chloride in the target compound is moisture-sensitive, requiring anhydrous handling .
  • Synthetic Utility: Unlike iodobenzyl-substituted imidazoles (e.g., compounds 8–10 in ), which are tailored for biological activity, this compound is better suited for modular synthesis of complex molecules via stepwise functionalization .

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